Cas no 82121-05-9 (4-Hydroxy-7-methoxyquinoline)

4-Hydroxy-7-methoxyquinoline is a quinoline derivative with notable applications in pharmaceutical and chemical research. Its structure, featuring both hydroxyl and methoxy functional groups, makes it a versatile intermediate for synthesizing bioactive compounds, including potential antimicrobial and anticancer agents. The compound exhibits favorable solubility in organic solvents, facilitating its use in heterocyclic chemistry and medicinal chemistry projects. Its stability under standard laboratory conditions ensures reliable handling and storage. Researchers value 4-Hydroxy-7-methoxyquinoline for its role in developing novel therapeutic molecules and as a building block for complex quinoline-based scaffolds.
4-Hydroxy-7-methoxyquinoline structure
4-Hydroxy-7-methoxyquinoline structure
Product Name:4-Hydroxy-7-methoxyquinoline
CAS No:82121-05-9
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD00169015
CID:60408
PubChem ID:87560478
Update Time:2025-06-07

4-Hydroxy-7-methoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 4-Hydroxy-7-methoxyquinoline
    • 7-Methoxy-4-quinolinol
    • 7-Methoxyquinolin-4-ol
    • 7-Methoxyquinolin-4(1H)-one
    • 7-Methoxy-1H-4-quinolinone
    • 4-QUINOLINOL, 7-METHOXY-
    • PubChem13229
    • 7-methoxyquinoline-4-ol
    • 4-Quinolinol,7-methoxy-
    • Oprea1_718401
    • 7-methoxy-4(1h)-quinolone
    • 7-methoxyhydroquinolin-4-one
    • 4-hydroxy-7-methoxy-quinoline
    • NQUPXNZWBGZRQX-UHFFFAOYSA-N
    • 4(1H)-Quinolinone, 7-methoxy-
    • 7-Methoxy-quinolin-4-ol
    • 7-Methoxy-4-quinolinol (ACI)
    • MDL: MFCD00169015
    • Inchi: 1S/C10H9NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12)
    • InChI Key: NQUPXNZWBGZRQX-UHFFFAOYSA-N
    • SMILES: OC1C2C(=CC(=CC=2)OC)N=CC=1

Computed Properties

  • Exact Mass: 175.06300
  • Monoisotopic Mass: 175.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 38.3

Experimental Properties

  • Density: 1.33g/cm3
  • Melting Point: 285°C(lit.)
  • Boiling Point: 227.223ºC at 760 mmHg
  • Flash Point: 91.222℃
  • Refractive Index: 1.659
  • PSA: 42.35000
  • LogP: 1.94900

4-Hydroxy-7-methoxyquinoline Security Information

4-Hydroxy-7-methoxyquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Hydroxy-7-methoxyquinoline Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Diphenyl ether ;  rt → 230 °C; 150 min, 230 °C
Reference
Syntheses of 4-(1H)-quinolones and the brominated or methoxy substituted derivatives
Ma, Menglin; et al, Youji Huaxue, 2013, 33(2), 378-382

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  120 °C
Reference
O-Linked Triazolotriazines: Potent and Selective c-Met Inhibitors
Chen, Fang; et al, ChemMedChem, 2012, 7(7), 1276-1285

Production Method 3

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  rt → 93 °C; 150 - 210 min, 93 °C
2.1 Solvents: Diphenyl ether ;  rt → 230 °C; 150 min, 230 °C
Reference
Syntheses of 4-(1H)-quinolones and the brominated or methoxy substituted derivatives
Ma, Menglin; et al, Youji Huaxue, 2013, 33(2), 378-382

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  50 - 55 °C
2.1 Reagents: Potassium bicarbonate Solvents: Methanol ;  rt
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  120 °C
Reference
O-Linked Triazolotriazines: Potent and Selective c-Met Inhibitors
Chen, Fang; et al, ChemMedChem, 2012, 7(7), 1276-1285

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Solvents: Diphenyl ether ;  1 h, reflux
Reference
Preparation of quinoline hexose analogs as novel chloroquine-resistant malaria treatments: Synthesis of 4-hydroxyquinoline-β-glucosides
Suzuki, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(5), 821-824

Production Method 6

Reaction Conditions
1.1 Solvents: Diphenyl ether ;  1 h, 260 °C
Reference
Structure-activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods
Nsumiwa, Samkele; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3738-3748

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Methanol ;  rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  120 °C
Reference
O-Linked Triazolotriazines: Potent and Selective c-Met Inhibitors
Chen, Fang; et al, ChemMedChem, 2012, 7(7), 1276-1285

Production Method 8

Reaction Conditions
1.1 Solvents: Toluene ;  1 h, reflux
1.2 Solvents: Diphenyl ether ;  12 h, 130 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.3 Solvents: Diphenyl ether ;  1 h, reflux
Reference
Preparation of quinoline hexose analogs as novel chloroquine-resistant malaria treatments: Synthesis of 4-hydroxyquinoline-β-glucosides
Suzuki, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(5), 821-824

Production Method 9

Reaction Conditions
1.1 Reagents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  260 °C
1.2 0.5 h, 260 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  heated
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
3.1 Reagents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  1 h, 240 °C
Reference
Synthesis of 4-hydroxy-7-methoxy-8-nitroquinoline
Liu, Dan; et al, Huaxue Shiji, 2017, 39(7), 785-786

Production Method 10

Reaction Conditions
1.1 Solvents: Diphenyl ether ;  1 h, 260 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 110 °C; 110 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
3.1 Solvents: Diphenyl ether ;  1 h, 260 °C
Reference
Structure-activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods
Nsumiwa, Samkele; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3738-3748

4-Hydroxy-7-methoxyquinoline Raw materials

4-Hydroxy-7-methoxyquinoline Preparation Products

4-Hydroxy-7-methoxyquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:82121-05-9)4-Hydroxy-7-methoxyquinoline
Order Number:A840253
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:49
Price ($):174.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:82121-05-9)4-Hydroxy-7-methoxyquinoline
A840253
Purity:99%
Quantity:25g
Price ($):174.0
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